molecular formula C7H6BrN3 B1145881 3-Bromo-5-methylimidazo[1,2-A]pyrazine CAS No. 1276056-68-8

3-Bromo-5-methylimidazo[1,2-A]pyrazine

Cat. No.: B1145881
CAS No.: 1276056-68-8
M. Wt: 212.05
InChI Key: VVBZADNSXSRZFS-UHFFFAOYSA-N
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Description

3-Bromo-5-methylimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3 It is a derivative of imidazo[1,2-A]pyrazine, characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position of the imidazo ring

Scientific Research Applications

3-Bromo-5-methylimidazo[1,2-A]pyrazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylimidazo[1,2-A]pyrazine typically involves the bromination of 5-methylimidazo[1,2-A]pyrazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Dichloromethane, ethanol, and water are commonly used solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylimidazo[1,2-A]pyrazine is not extensively detailed in the literature. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazo ring structure may facilitate binding to active sites, thereby modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyrazine: The parent compound without the bromine and methyl substitutions.

    3-Bromoimidazo[1,2-A]pyrazine: Lacks the methyl group at the 5th position.

    5-Methylimidazo[1,2-A]pyrazine: Lacks the bromine atom at the 3rd position.

Uniqueness

3-Bromo-5-methylimidazo[1,2-A]pyrazine is unique due to the combined presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBZADNSXSRZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857133
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-68-8
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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